(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Catalog No.
S1526206
CAS No.
144119-12-0
M.F
C18H21NO
M. Wt
267.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrol...

CAS Number

144119-12-0

Product Name

(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

IUPAC Name

[(2R)-1-methylpyrrolidin-2-yl]-diphenylmethanol

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m1/s1

InChI Key

XIJAGFLYYNXCAB-QGZVFWFLSA-N

SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Isomeric SMILES

CN1CCC[C@@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Synthesis of Thiophene Derivatives

Scientific Field: Organic Chemistry, Medicinal Chemistry

Application Summary: Thiophene-based analogs, which can be synthesized using diphenylmethanol derivatives, are of interest to many scientists due to their potential as biologically active compounds. They are crucial for medicinal chemists to develop advanced compounds with various biological effects .

Methods of Application: The synthesis of thiophene derivatives involves heterocyclization of various substrates. The specifics of the experimental procedures and technical details would depend on the particular substrate and the desired thiophene derivative .

Results or Outcomes: Thiophene derivatives have a wide range of applications. They are used in industrial chemistry and material science as corrosion inhibitors. They also play a significant role in the development of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs). In addition, molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Protection and Deprotection of Pyrimidine Nucleosides

Scientific Field: Medicinal Chemistry, Biochemistry

Application Summary: The diphenylmethyl group can be used for the protection and deprotection of nucleosides, particularly pyrimidine nucleosides. This is important in nucleoside and nucleotide chemistry, which often involves multistep synthesis protocols where selective and efficient protection and deprotection reactions play a central role .

Methods of Application: The protection of nucleosides with the diphenylmethyl group was accomplished using PdCl2 as the transition metal catalyst. The specific experimental procedures and technical details would depend on the particular nucleoside and the desired end product .

Results or Outcomes: The use of the diphenylmethyl group for the protection and deprotection of nucleosides has been optimized to achieve yields of 70–90%. The lack of solubility of some nucleosides hampers its more general use .

Direct Syntheses of Diphenylmethanol Derivatives

Scientific Field: Organic Chemistry, Industrial Chemistry

Application Summary: Diphenylmethanol (DPM) and its derivatives are important building blocks in manufacturing perfumes, pharmaceuticals, and useful organic chemicals . They are utilized for fabricating adrafinil, which acts as a central nervous system stimulant, diphenhydramine and diphenylpyralinen having antihistamine effects, and cinnarizine as a vasodilator .

Methods of Application: The synthesis of diphenylmethanol derivatives involves AlCl3-mediated Friedel-Crafts alkylation of methyl-substituted benzenes and CHCl3. The product formed through this reaction undergoes hydrolysis or alcoholysis, catalyzed by alumina, to provide hydroxy- and alkoxy-substituted diarylmethanes .

Results or Outcomes: This method enables the selective syntheses of diphenylmethanol derivatives with very simple procedures, without expensive reagents and apparatuses . Furthermore, the alumina used in the reaction could be recycled by washing with water and subsequent drying .

Benzhydryl Protection of Primary and Secondary Alcohols

Application Summary: Benzhydryl protection of primary and secondary alcohols has been reported previously via reaction with metal alcoholates . The aim is to find generally useful and very mild conditions for the alcoholic protection and deprotection of nucleosides with the diphenylmethyl group .

Methods of Application: The protection of nucleosides with the diphenylmethyl group was accomplished using PdCl2 as the transition metal catalyst . The specifics of the experimental procedures and technical details would depend on the particular nucleoside and the desired end product .

Results or Outcomes: With optimization, yields of 70–90% have been achieved . A lack of solubility of some nucleosides hampers its more general use .

Direct Syntheses of Diphenylmethanol Derivatives

Application Summary: Diphenylmethanol (DPM) and its derivatives are important building blocks in manufacturing perfumes, pharmaceuticals, and useful organic chemicals . They are utilized for fabricating adrafinil, which acts as a central nervous system stimulant , diphenhydramine and diphenylpyralinen having antihistamine effects , and cinnarizine as a vasodilator .

(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine, with the CAS number 144119-12-0, is a chiral compound that belongs to the class of pyrrolidine derivatives. It is characterized by a hydroxyl group attached to a diphenylmethyl moiety and a methyl group on the nitrogen atom of the pyrrolidine ring. The molecular formula is C₁₈H₂₁NO, and it has a molecular weight of approximately 267.37 g/mol. This compound appears as a white to light yellow crystalline powder with a melting point ranging from 70°C to 73°C and exhibits specific optical rotation values between -53° and -58° in chloroform solution .

The chemical reactivity of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine can be attributed to its functional groups. The hydroxyl group can undergo typical alcohol reactions such as dehydration to form alkenes or esterification with acids. The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, allowing for further derivatization or functionalization of the compound. Additionally, this compound may act as a ligand in coordination chemistry due to its ability to donate lone pairs from the nitrogen atom .

(R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine has been studied for its biological activity, particularly as a potent antagonist of the serotonin receptor subtype 5-HT₂A. This receptor plays a crucial role in various neurological processes, including mood regulation and cognition. The compound's ability to inhibit this receptor suggests potential applications in treating psychiatric disorders such as schizophrenia and depression .

The synthesis of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine typically involves multi-step organic reactions. One common method includes the following steps:

  • Formation of Pyrrolidine Ring: Starting from commercially available precursors, the pyrrolidine ring is constructed through cyclization reactions.
  • Introduction of Diphenylmethyl Group: A diphenylmethyl halide can be reacted with the pyrrolidine derivative under basic conditions to introduce the diphenylmethyl moiety.
  • Hydroxylation: The introduction of the hydroxyl group can be achieved through oxidation reactions or by using reagents that selectively add hydroxyl groups to specific positions on the aromatic ring.

These methods may vary based on available starting materials and desired stereochemistry .

The unique properties of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine make it valuable in various fields:

  • Pharmaceuticals: Due to its activity as a serotonin receptor antagonist, it holds promise for drug development targeting mood disorders.
  • Chemical Research: It serves as an important chiral building block in organic synthesis, particularly in the development of other biologically active compounds.
  • Material Science: Its properties may also be explored in developing new materials with specific functionalities .

Studies have indicated that (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine interacts specifically with serotonin receptors, influencing neurotransmitter pathways. Further research into its interactions with other biological targets could provide insights into its mechanism of action and therapeutic potential. Understanding these interactions is crucial for optimizing its use in pharmacological applications and minimizing potential side effects .

Several compounds share structural similarities with (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidineEnantiomer with opposite chiralityPotentially different biological activity
DiphenylmethanolLacks pyrrolidine structureCommonly used solvent; less complex
N-Methyl-2-pyrrolidinoneNo diphenyl group; simpler structureWidely used solvent; different applications

The uniqueness of (R)-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine lies in its specific combination of functional groups and stereochemistry, which contributes to its selective biological activity and potential therapeutic applications .

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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